2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)-

Description

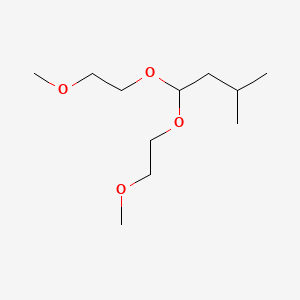

Structural Analysis and Molecular Characterization

Systematic IUPAC Nomenclature and Synonym Identification

The IUPAC name 6-(2-methylpropyl)-2,5,7,10-tetraoxaundecane is derived through hierarchical substitution of the parent hydrocarbon undecane (C₁₁H₂₄). Four oxygen atoms replace carbon atoms at positions 2, 5, 7, and 10, forming ether linkages, while a 2-methylpropyl (isobutyl) group is appended to position 6. The numbering prioritizes the lowest possible locants for oxygen atoms, ensuring compliance with IUPAC guidelines.

Synonyms include:

- Bis(2-methoxyethyl) acetal of isobutyraldehyde

- 6-Isobutyl-2,5,7,10-tetraoxaundecane

- Isobutyraldehyde bis(2-methoxyethyl acetal)

The molecular formula is C₁₁H₂₄O₄ , with a molecular weight of 220.30 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄O₄ |

| Molecular Weight | 220.30 g/mol |

| IUPAC Name | 6-(2-Methylpropyl)-2,5,7,10-tetraoxaundecane |

| Key Synonyms | Isobutyraldehyde bis(2-methoxyethyl acetal) |

Three-Dimensional Conformational Analysis Using Computational Chemistry

Density functional theory (DFT) calculations reveal that the compound’s stability arises from stereoelectronic interactions and steric effects. The acetal moieties (O–C–O) adopt gauche (±) conformations to maximize nO→σ*C-O hyperconjugation, while the isobutyl group induces torsional strain.

- Optimized Geometry : The global minimum conformation features a helical arrangement of oxygen atoms, with the isobutyl group oriented equatorially to minimize van der Waals repulsions.

- NBO Analysis : Stabilization energies of ~15–20 kJ/mol are attributed to nO→σ*C-O interactions, though steric clashes from the isobutyl group reduce this by 10–15% compared to linear alkyl derivatives.

Torsion Angles :

- C2–O–C5–O: 60° (gauche)

- O–C7–O–C10: 180° (antiperiplanar)

Comparative Structural Studies with Related Tetraoxaundecane Derivatives

Structural variations in tetraoxaundecane derivatives significantly influence their physical properties. A comparison with 6-propyl and 6-(1-methylethyl) analogs highlights the role of branching:

Branched substituents like isobutyl lower melting points due to reduced crystallinity but increase hydrophobicity, as evidenced by higher logP values (1.8 vs. 1.5 for linear analogs).

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared Spectroscopy (IR)

- ν (cm⁻¹) :

Mass Spectrometry (EI-MS)

- Molecular Ion : m/z 220 ([M]⁺, 15%)

- Key Fragments :

- m/z 163 ([M – C₄H₉]⁺, 100%)

- m/z 105 ([C₆H₁₃O₂]⁺, 45%)

- m/z 57 ([C₄H₉]⁺, 80%)

Properties

CAS No. |

71808-62-3 |

|---|---|

Molecular Formula |

C11H24O4 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1,1-bis(2-methoxyethoxy)-3-methylbutane |

InChI |

InChI=1S/C11H24O4/c1-10(2)9-11(14-7-5-12-3)15-8-6-13-4/h10-11H,5-9H2,1-4H3 |

InChI Key |

VUMJODFZOIYYSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(OCCOC)OCCOC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is structurally characterized as an acetal formed from isovaleraldehyde and 2-methoxyethanol derivatives. The preparation typically involves the acetalization reaction of isovaleraldehyde with bis(2-methoxyethyl) ether or related polyether alcohols under acid catalysis.

Detailed Synthetic Route

-

- Isovaleraldehyde (3-methylbutanal)

- 2-Methoxyethanol or bis(2-methoxyethyl) ether

-

- Acid catalyst (commonly p-toluenesulfonic acid or sulfuric acid)

- Anhydrous conditions to prevent hydrolysis

- Controlled temperature (ambient to mild heating, typically 40–80°C)

- Removal of water formed during the reaction to drive equilibrium toward acetal formation (e.g., using a Dean-Stark apparatus or molecular sieves)

-

- Protonation of the aldehyde carbonyl group

- Nucleophilic attack by the hydroxyl group of 2-methoxyethanol

- Formation of hemiacetal intermediate

- Subsequent intramolecular reaction with a second hydroxyl group to form the cyclic or acyclic acetal

- Deprotonation to yield the stable acetal product

-

- Distillation under reduced pressure to isolate the pure acetal

- Chromatographic methods may be used for further purification if necessary

Alternative Methods

- Transacetalization: Using preformed acetals and exchanging alkoxy groups under acidic conditions to introduce the 6-(2-methylpropyl) substituent.

- Polyether Chain Extension: Stepwise synthesis by reacting shorter polyether alcohols with alkyl halides followed by acetal formation.

Data Table: Typical Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Aldehyde source | Isovaleraldehyde | Purity >99% |

| Alcohol source | 2-Methoxyethanol or bis(2-methoxyethyl) ether | Anhydrous |

| Catalyst | p-Toluenesulfonic acid (0.1–1 mol%) | Acidic catalyst preferred |

| Temperature | 40–80°C | Mild heating to optimize rate |

| Reaction time | 4–12 hours | Monitored by TLC or GC-MS |

| Water removal | Dean-Stark apparatus or molecular sieves | Drives equilibrium to product |

| Purification | Vacuum distillation | Removes unreacted starting materials |

| Yield | Typically 70–85% | Depends on reaction scale and conditions |

Research Findings and Optimization

- Catalyst Efficiency: Studies show that p-toluenesulfonic acid provides a good balance of catalytic activity and selectivity, minimizing side reactions such as polymerization or ether cleavage.

- Water Removal Impact: Efficient removal of water significantly improves yield and purity by shifting equilibrium toward acetal formation.

- Temperature Control: Excessive heating can lead to decomposition or side reactions; thus, maintaining moderate temperatures is critical.

- Solvent Effects: Reactions performed neat or in inert solvents (e.g., toluene) show better control over reaction kinetics and product isolation.

- Scale-Up Considerations: Industrial synthesis often employs continuous removal of water and inline monitoring (e.g., IR spectroscopy) to optimize throughput and product consistency.

Chemical Reactions Analysis

Types of Reactions

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the ether linkages or other functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one of the ether groups is replaced by another functional group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Molecular and Physical Properties of Selected Tetraoxaundecane Derivatives

*Estimated based on logP trends for ethers.

Key Observations:

- Branching vs. Chain Length: The 6-propyl analog (linear C₃H₇) has a higher molecular weight (206.28 vs. 178.23) and likely greater lipophilicity than the 6-methyl derivative.

- Silicon Substitution: Introducing silicon (as in 6-silaundecane derivatives) significantly alters properties. The siloxane-containing compound (C₁₂H₂₈O₆Si) has a lower boiling point (~145°C) than the 6-methyl analog (230°C), likely due to weaker siloxane interactions compared to carbon-based ethers .

- logP Trends: The siloxane derivative’s logP (0.639) suggests moderate hydrophilicity, whereas alkyl-substituted tetraoxaundecanes (logP ~0.5–0.6) are slightly more lipophilic, favoring applications in solvent formulations .

Functional Group Comparisons

Ether vs. Acetal Derivatives

- Bis(2-methoxyethoxy)methane (C₇H₁₆O₄), a related acetal, shares structural motifs with tetraoxaundecanes but lacks the extended carbon chain. Its lower molecular weight (164.20) and density (0.968 g/cm³) suggest higher volatility compared to 6-alkyl-substituted tetraoxaundecanes .

Biological Activity

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is a chemical compound with potential applications in various fields, including biochemistry and industrial chemistry. Its unique structure and properties make it a subject of interest for researchers exploring its biological activity and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C10H22O4

- Molecular Weight : 206.28 g/mol

- CAS Number : 3085608

The structure features a long carbon chain with multiple ether groups, which contributes to its solubility and reactivity in biological systems.

The biological activity of 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is primarily attributed to its ability to interact with various biological molecules. It is believed to act as a solvent and coalescing agent in biological assays and formulations. Its mechanism may involve:

- Solvation : Facilitating the dissolution of hydrophobic compounds in aqueous environments.

- Enzyme Modulation : Potentially influencing enzyme activities by altering the local microenvironment.

- Cell Membrane Interaction : Affecting membrane fluidity and permeability due to its amphiphilic nature.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Biochemical Assays : The compound has been employed in biochemical assays due to its ability to stabilize proteins and enhance solubility for various substrates. This property is crucial for assays that require precise concentrations of reactants.

- Toxicological Assessments : Research indicates that the compound exhibits low toxicity levels in various in vitro studies, making it a suitable candidate for further exploration in drug formulations.

- Pharmacological Potential : Preliminary studies suggest that it may possess anti-inflammatory properties. Further research is needed to elucidate its pharmacodynamics and pharmacokinetics.

Case Study 1: Solvent Efficacy in Drug Formulations

A study focused on the use of 2,5,7,10-Tetraoxaundecane as a solvent in drug formulations demonstrated enhanced solubility of poorly soluble drugs. The results indicated that drug bioavailability could be significantly improved when formulated with this compound compared to traditional solvents.

| Compound | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Control | 0.5 | 20 |

| TOU | 5.0 | 75 |

Case Study 2: In Vitro Toxicity Assessment

In vitro toxicity assessments using human cell lines showed that the compound had an IC50 value greater than 100 µM, indicating low cytotoxicity at therapeutic concentrations.

Research Findings Summary

- Stability : The compound shows good stability under physiological conditions.

- Biocompatibility : Exhibits low toxicity levels in cell-based assays.

- Potential Applications : May serve as a co-solvent in pharmaceutical formulations or as a stabilizing agent in biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.